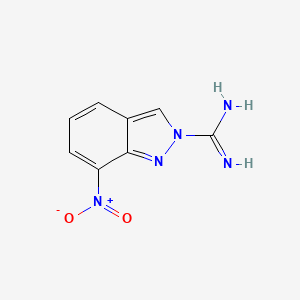
7-Nitroindazole-2-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitroindazole-2-Carboxamidine is an organic compound belonging to the class of indazoles. Indazoles are characterized by a pyrazole ring fused to a benzene ring.
Preparation Methods
Specific synthetic routes and reaction conditions can vary, but common methods include the use of nitrating agents such as nitric acid or nitrogen dioxide under controlled conditions . Industrial production methods may involve optimization of these reactions to ensure high yield and purity.
Chemical Reactions Analysis
7-Nitroindazole-2-Carboxamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoindazole derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophilic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Nitroindazole-2-Carboxamidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indazole derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes
Mechanism of Action
The mechanism of action of 7-Nitroindazole-2-Carboxamidine involves its interaction with molecular targets such as nitric oxide synthase. By inhibiting this enzyme, the compound can modulate the production of nitric oxide, a signaling molecule involved in various physiological processes . This inhibition can affect pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
7-Nitroindazole-2-Carboxamidine can be compared with other indazole derivatives, such as:
7-Nitroindazole: Similar in structure but lacks the carboxamidine group.
3-Bromo-7-Nitroindazole: More potent but less specific inhibitor of nitric oxide synthase.
N-Propyl-L-Arginine: Acts on a different site of nitric oxide synthase.
The uniqueness of 7-Nitroindazole-2-Carboxamidine lies in its specific structure, which allows for targeted interactions with enzymes and potential therapeutic applications.
Properties
Molecular Formula |
C8H7N5O2 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
7-nitroindazole-2-carboximidamide |
InChI |
InChI=1S/C8H7N5O2/c9-8(10)12-4-5-2-1-3-6(13(14)15)7(5)11-12/h1-4H,(H3,9,10) |
InChI Key |
GFYAZUABYOOPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C(=C1)[N+](=O)[O-])C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















